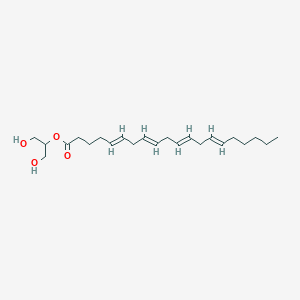
2-Arachidonoylglycerol, 2-AG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosa-5,8,11,14-tetraenoic acid 1,3-dihydroxypropan-2-yl ester is an endocannabinoid.
Aplicaciones Científicas De Investigación
Neuroscience and Behavioral Studies
2-AG is extensively studied for its role in the central nervous system (CNS), particularly concerning reward mechanisms and neuroplasticity.
Reinforcement and Addiction
Research indicates that 2-AG serves as a positive reinforcer in drug self-administration models. A study involving squirrel monkeys demonstrated that intravenous administration of 2-AG significantly increased self-administration behavior compared to vehicle controls, suggesting its potential role in addiction pathways .
Table 1: Summary of Self-Administration Studies with 2-AG
Anxiety and Stress Response
Emerging evidence suggests that 2-AG levels fluctuate in response to stress and anxiety, potentially modulating these conditions. A study indicated that cannabinoid content influences endocannabinoid production, highlighting the need for further research into 2-AG's role in anxiety disorders .
Cardiovascular Health
The implications of elevated levels of 2-AG in cardiovascular diseases are significant. Research has shown that increased 2-AG can promote atherogenesis, indicating its dual role in vascular health.
Atherogenesis
In a study using ApoE-deficient mice, elevated levels of 2-AG were associated with increased macrophage migration and inflammation, contributing to plaque formation . However, the study also noted that while 2-AG might enhance plaque size, it could stabilize atherosclerotic plaques through increased collagen content.
Table 2: Effects of Elevated 2-AG on Atherogenesis
| Treatment Group | Observation | |
|---|---|---|
| JZL184 (MAGL Inhibitor) | Increased 2-AG levels; enhanced plaque burden | Suggests therapeutic potential for stabilizing plaques despite increased size |
Pain Management
The analgesic properties of 2-AG have been investigated as potential adjuncts to opioid therapies. Studies show that enhancing 2-AG levels can blunt the rewarding effects of opioids without affecting their analgesic properties.
Opioid Reward Modulation
Research demonstrated that pharmacological enhancement of 2-AG via monoacylglycerol lipase inhibition reduces the rewarding effects of opioids while maintaining their pain-relieving capabilities . This finding suggests that manipulating endocannabinoid levels could provide new avenues for pain management strategies.
Ocular Therapeutics
The potential for using 2-AG in treating elevated intraocular pressure (IOP) has garnered attention. Studies indicate that topical application of 2-AG can effectively lower IOP through activation of cannabinoid receptors.
Table 3: Ocular Effects of 2-AG
Análisis De Reacciones Químicas
Degradation of 2-AG
2-AG is degraded by several enzymes, including monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and other uncharacterized enzymes . MAGL is believed to be responsible for up to 85% of this degradation process . Other serine hydrolases, such as ABHD6 and ABHD12, also contribute to 2-AG degradation . These pathways lead to arachidonic acid (AA) and glycerol .
Isomerization of 2-AG
In water-based media, 2-AG is prone to isomerization, where the arachidonyl moiety moves from the 2-position to the 1-position of glycerol, forming 1-arachidonoyl-sn-glycerol (1-AG) . This non-enzymatic isomerization, known as acyl migration, proceeds until reaching an equilibrium with a 1:9 ratio of 2-AG to 1-AG . The presence of hydroxide ions (OH-) in aqueous solutions at physiological pH catalyzes acyl migration . The following table shows the change in ratio of 2-AG and 1-AG over time :
| Time (min) | 2-AG:1-AG Ratio |
|---|---|
| 0.5 | 9:1 |
| 2.6 | 8:2 |
| 4.2 | 6:4 |
| 9.8 | 5:5 |
Other Chemical Transformations
2-AG can be chemically transformed by acylating or phosphorylating the glycerol or oxidizing its AA moiety . Enzymes involved in these transformations include COX-2, cytochrome P450, lipoxygenases, monoacylglycerol (MAG) kinases, and MAG acyltransferases .
CYP2J2-Mediated Reactions
CYP2J2, a cytochrome P450 epoxygenase, metabolizes both 2-AG and anandamide. Reactions of CYP2J2 with 2-AG can yield two 2-AG epoxides and free arachidonic acid . The ester cleavage reaction of 2-AG has a Km of 3.25 µM with a Vmax of 2.2 ± 0.2 nmol/min per nanomole CYP2J2 .
Propiedades
Fórmula molecular |
C23H38O4 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+ |
Clave InChI |
RCRCTBLIHCHWDZ-CGRWFSSPSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
SMILES isomérico |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC(CO)CO |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















